3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one
Description
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a pyridinone core substituted at the 1-position with a but-2-en-1-yl group and at the 3-position with an amino group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-amino-1-[(E)-but-2-enyl]pyridin-4-one |
InChI |
InChI=1S/C9H12N2O/c1-2-3-5-11-6-4-9(12)8(10)7-11/h2-4,6-7H,5,10H2,1H3/b3-2+ |
InChI Key |
LGPSSYZDVMTCJK-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CC(=O)C(=C1)N |
Canonical SMILES |
CC=CCN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as crotonaldehyde) reacts with a β-keto ester (such as ethyl acetoacetate) in the presence of ammonia.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Amination: The resulting compound is then aminated to introduce the amino group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or piperidine compounds.
Scientific Research Applications
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the dihydropyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substituent at the 1-position. Below is a comparative analysis based on molecular properties, substituent effects, and available data.
Substituent Variations and Molecular Properties
Key Observations:
- Electronic Effects: The but-2-en-1-yl group introduces an aliphatic unsaturated chain, likely increasing hydrophobicity and enabling conjugation via the double bond.
- Molecular Weight :
- The target compound has the lowest molecular weight (~164.2 g/mol), while thiophene/thiazole derivatives exceed 200 g/mol due to heavier heteroatoms.
Biological Activity
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is a compound belonging to the dihydropyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.20 g/mol
- IUPAC Name : 3-amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one
The biological activity of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is primarily attributed to its interaction with various molecular targets:
- Calcium Channel Modulation : Similar to other dihydropyridine derivatives, this compound may act as a calcium channel blocker, influencing calcium ion flow in cells, which is crucial for muscle contraction and neurotransmitter release.
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress .
Anticancer Activity
Dihydropyridine derivatives have been investigated for their antiproliferative effects on cancer cell lines. For instance, structural modifications in similar compounds have shown improved activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds indicate their effectiveness in inhibiting cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 0.058 |
| Compound B | MDA-MB-231 | 0.021 |
Neuroprotective Effects
Recent studies highlight the potential neuroprotective effects of dihydropyridine derivatives in models of neurodegeneration. These compounds may inhibit pathways leading to neuronal death by modulating calcium channels and reducing oxidative stress .
Study on Antioxidant Properties
A study published in MDPI explored the antioxidant capacity of novel dihydropyridine derivatives. The results indicated that certain derivatives were significantly more potent than traditional antioxidants like ascorbic acid and melatonin, suggesting that 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one could exhibit similar properties due to its structural characteristics .
Anticancer Research
In a comparative analysis of pyridine derivatives, it was found that modifications at specific positions enhanced anticancer activity against various cell lines. The findings suggest that the structural features of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one could be optimized for better therapeutic outcomes in cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, analogous dihydropyridine derivatives are prepared by reacting substituted anilines with cyclic diketones (e.g., 1,3-cyclohexanedione) in ethanol under reflux, catalyzed by piperidine. Key parameters include maintaining a stoichiometric ratio of reagents and controlling reaction time (typically 8–12 hours). Post-synthesis purification often involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amino (–NH₂) and carbonyl (C=O) groups via peaks at ~3350 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (C=O stretch), respectively.
- ¹H NMR : Look for signals corresponding to the but-2-en-1-yl moiety (δ 5.5–6.2 ppm, olefinic protons) and dihydropyridine protons (δ 3.0–4.5 ppm). The amino proton typically appears as a broad singlet at δ 4.5–5.5 ppm.
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should align with the molecular formula (C₉H₁₂N₂O). Fragmentation patterns help confirm substituent positions .
Advanced Research Questions
Q. How do substituents on the dihydropyridinone ring influence biological activity, and what structure-activity relationship (SAR) trends are observed?
- Methodological Answer : SAR studies on analogous compounds reveal that electron-withdrawing groups (e.g., –NO₂, –CN) at the 3-position enhance bioactivity by increasing electrophilicity. For instance, derivatives with 4-substituted phenyl groups exhibit improved antimicrobial activity due to enhanced π-π stacking with target enzymes. Computational docking studies (e.g., AutoDock Vina) can validate these interactions .
Q. How can contradictory data on substituent effects in dihydropyridinone derivatives be resolved?
- Methodological Answer : Contradictions often arise from divergent experimental conditions (e.g., solvent polarity, temperature). For example, –Cl substituents may show variable antimicrobial efficacy due to differing bacterial strains or assay protocols. Systematic meta-analysis of published data, combined with controlled comparative studies, can isolate confounding variables. Refer to studies using standardized MIC (Minimum Inhibitory Concentration) assays for consistency .
Q. What strategies mitigate challenges in achieving regioselectivity during functionalization of the dihydropyridinone core?
- Methodological Answer : Regioselective bromination or nitration can be achieved using directing groups. For example, pre-installing a –NH₂ group at the 3-position directs electrophilic substitution to the 5-position. Alternatively, microwave-assisted synthesis improves yield and selectivity by reducing side reactions .
Q. How are exothermic reactions managed during large-scale synthesis of dihydropyridinone derivatives?
- Methodological Answer : Exothermic steps (e.g., acyl chloride additions) require strict temperature control (<5°C) using ice baths. Reagents should be added in small aliquots to prevent thermal runaway. Continuous flow reactors enhance heat dissipation and scalability .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-deficient dihydropyridinone ring facilitates nucleophilic attack at the 4-position. Density Functional Theory (DFT) calculations show that the carbonyl group lowers the LUMO energy, making the ring susceptible to amines or thiols. Kinetic studies (e.g., monitoring by HPLC) reveal second-order dependence on nucleophile concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
